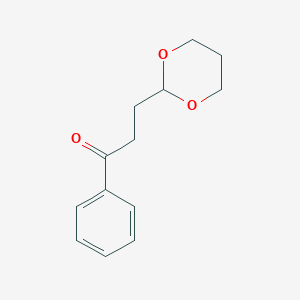

4-Trifluoromethylsulfanyl-biphenyl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of fluoro-substituted biphenyl analogues, including those with trifluoromethylsulfanyl groups, involves various strategies. For instance, the synthesis of 4-butyl-4′-[(4-butyl-2,6-difluorophenyl)ethynyl]biphenyl and its fluorinated analogues showcases the correlation between molecular structure and properties, with trifluoro-substituted analogues offering a balance between dielectric anisotropy and clearing points (Kula et al., 2013). Additionally, the preparation of S-(4-methoxyphenyl) benzenethiosulfinate and its reaction with trifluoromethanesulfonic anhydride demonstrates a methodology for generating glycosyl triflates from thioglycosides (Crich & Smith, 2000).

Molecular Structure Analysis

Quantum mechanical calculations, spectroscopic investigations (FT-IR, FT-Raman, UV), and molecular orbital analysis have been extensively used to understand the structural parameters and vibrational frequencies of trifluoromethylsulfanyl-biphenyl compounds. Such studies provide insight into the compound's electronic structure, dipole moment, and hyperpolarizability, contributing to a deeper understanding of their molecular properties (Govindasamy & Gunasekaran, 2015).

Chemical Reactions and Properties

Trifluoromethylsulfanyl-biphenyl compounds participate in various chemical reactions, demonstrating their versatility. For example, the synthesis of 3-((trifluoromethyl)thio)benzofurans and benzothiophenes involves reactions of trifluoromethanesulfanylamide with alkynylbenzenes, highlighting the broad functional group tolerance and the chemical reactivity of these compounds (Sheng, Fan, & Wu, 2014).

Physical Properties Analysis

The physical properties of 4-trifluoromethylsulfanyl-biphenyl compounds, such as their optical transparency, thermal decomposition temperatures, and glass transition temperatures, are significantly influenced by their molecular structure. Highly fluorinated polyimides derived from these compounds exhibit remarkable thermal stability and optical properties, indicating their potential for various applications (Yeo et al., 2015).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of 4-trifluoromethylsulfanyl-biphenyl compounds are closely related to their unique structural features. Studies involving the synthesis and reactivity of stable, crystalline, diastereomerically pure trifluoromethanesulfinic acid derivatives provide valuable insights into the stereoselective synthesis and potential applications of these compounds (Romanenko et al., 2003).

Scientific Research Applications

Polyamide Thin Film Composite Membranes

Research has explored the use of biphenyl acid chloride derivatives in the fabrication of thin film composite (TFC) reverse osmosis membranes. These membranes demonstrate higher salt rejection compared to those prepared from other materials, showcasing the potential of biphenyl derivatives in enhancing water purification technologies (Lei Li et al., 2007).

Aryl-Substituted Sulfonium Salts

Biphenyl derivatives have been used in the synthesis of aryl-substituted sulfonium salts, which exhibit improved curing characteristics for epoxy resins. This indicates a significant potential for biphenyl derivatives in polymer chemistry and material science applications (Liu An-chang et al., 2005).

Covalent Organic Frameworks for Pollutant Removal

Studies on imine-based covalent organic frameworks (COFs) incorporating biphenyl derivatives reveal their high efficiency in adsorbing pollutants like bisphenol A and S. This highlights the role of biphenyl derivatives in environmental remediation, particularly in water purification (Daijun Fu et al., 2021).

Organic Light-Emitting Diodes (OLEDs)

In the field of organic electronics, biphenyl derivatives have been utilized in the development of high-efficiency green and sky blue phosphorescent OLEDs. This research paves the way for more advanced electronic display technologies (C. Quinton et al., 2017).

Self-Healing Elastomers

Biphenyl derivatives have been effectively employed as dynamic crosslinkers in the design of self-healing poly(urea–urethane) elastomers. This innovation has significant implications in the development of sustainable and durable materials (A. Rekondo et al., 2014).

Catalyst Systems in Organic Synthesis

Biphenyl derivatives have been used to develop efficient catalyst systems for the amination of aryl halides and triflates. This advancement is crucial in the field of synthetic organic chemistry (J. Wolfe et al., 2000).

Mechanism of Action

properties

IUPAC Name |

1-phenyl-4-(trifluoromethylsulfanyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3S/c14-13(15,16)17-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEPQBZDCWHISRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)SC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80598970 |

Source

|

| Record name | 4-[(Trifluoromethyl)sulfanyl]-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

177551-63-2 |

Source

|

| Record name | 4-[(Trifluoromethyl)sulfanyl]-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methoxypyrido[3,4-d]pyridazine](/img/structure/B61005.png)

![2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B61008.png)

![1'-(Tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid](/img/structure/B61025.png)